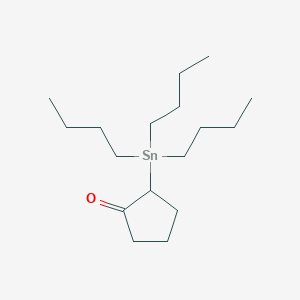
2-(Tributylstannyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tributylstannyl)cyclopentan-1-one is an organotin compound with the molecular formula C17H34OSn. This compound is characterized by the presence of a cyclopentanone ring substituted with a tributylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tributylstannyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Reduction Reactions: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: The major products are the substituted cyclopentanone derivatives.
Oxidation Reactions: The major products are tin oxides and oxidized cyclopentanone derivatives.
Reduction Reactions: The major products are cyclopentanol derivatives.
Scientific Research Applications
2-(Tributylstannyl)cyclopentan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: It is used in the preparation of organotin-based materials with unique properties.
Biological Studies: Organotin compounds, including this compound, are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(Tributylstannyl)cyclopentan-1-one involves its interaction with various molecular targets. The tributylstannyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)thiophene
- 2,5-Bis(tributylstannyl)thiophene
- trans-1,2-Bis(tributylstannyl)ethene
Uniqueness
2-(Tributylstannyl)cyclopentan-1-one is unique due to the presence of the cyclopentanone ring, which imparts distinct chemical reactivity compared to other organotin compounds. The combination of the stannyl group and the cyclopentanone ring makes it a versatile reagent in organic synthesis and catalysis.
Properties
CAS No. |
17851-96-6 |
|---|---|
Molecular Formula |
C17H34OSn |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-tributylstannylcyclopentan-1-one |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h3H,1-2,4H2;3*1,3-4H2,2H3; |
InChI Key |
RGJIXWLAMJYQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















